molecular formula C18H20Cl2O4 B1626556 (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol CAS No. 85362-86-3

(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol

Cat. No. B1626556
CAS RN: 85362-86-3
M. Wt: 371.3 g/mol
InChI Key: MBGYQXOSGYFFSY-QZTJIDSGSA-N
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Description

(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol , also known by its chemical name, is a chiral compound. It belongs to the class of 1,4-bis(aryloxy)butane derivatives. The compound’s stereochemistry is specified by the (2R,3R) configuration, indicating the orientation of the hydroxyl groups on the asymmetric carbon atoms.



Molecular Structure Analysis

The molecular structure of (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol consists of a butane backbone with two chiral centers (at positions 2 and 3). The two hydroxyl groups are oriented in a (2R,3R) configuration. The presence of the chlorophenyl groups contributes to its overall structure and properties.



Chemical Reactions Analysis

The compound’s reactivity likely involves interactions with other molecules, such as nucleophiles or electrophiles. However, specific chemical reactions involving this compound were not explicitly mentioned in the literature. Further studies are needed to explore its reactivity and potential transformations.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : The compound’s melting point is not specified in the available literature.

    • Solubility : It may exhibit solubility in organic solvents due to its aromatic moieties.

    • Appearance : Likely a solid or crystalline material.



  • Chemical Properties :

    • Stability : The compound’s stability under various conditions (e.g., temperature, pH) requires investigation.

    • Acid-Base Behavior : The presence of hydroxyl groups suggests potential acid-base reactions.

    • Spectroscopic Data : IR, 1H-NMR, mass spectroscopy, and elemental analysis confirm its structure.




Safety And Hazards

Safety data specific to this compound is scarce. However, as with any chemical, precautions should be taken during handling, storage, and disposal. Consult safety data sheets (SDS) for detailed information.


Future Directions


  • Biological Evaluation : Investigate its biological activity against cancer cell lines or other disease models.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance potency or selectivity.

  • Toxicology Studies : Assess its safety profile and potential side effects.

  • Clinical Development : If promising, consider preclinical and clinical studies.


Remember that this analysis is based on available literature, and further research is essential to uncover additional insights. For a more detailed understanding, consult primary research articles and expert reviews1.


properties

IUPAC Name

(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2O4/c19-15-5-1-13(2-6-15)9-23-11-17(21)18(22)12-24-10-14-3-7-16(20)8-4-14/h1-8,17-18,21-22H,9-12H2/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGYQXOSGYFFSY-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCC(C(COCC2=CC=C(C=C2)Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC[C@H]([C@@H](COCC2=CC=C(C=C2)Cl)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538576
Record name (2R,3R)-1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol

CAS RN

85362-86-3
Record name (2R,3R)-1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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